

5-Hydroxy Saxagliptin Reference Standard: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hydroxy saxagliptin

CAS No.: 841302-24-7

Cat. No.: B1146384

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **5-Hydroxy saxagliptin** reference standard, a critical component in the research and development of saxagliptin-based therapies. **5-Hydroxy saxagliptin** is the major active metabolite of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3][4] This document outlines its commercial availability, presents key analytical and stability data, details experimental protocols for its quantification, and illustrates its mechanism of action through a signaling pathway diagram.

Commercial Availability and Physicochemical Properties

The **5-Hydroxy saxagliptin** reference standard is commercially available from several specialized suppliers, ensuring its accessibility for research and quality control purposes. It is also known as Saxagliptin metabolite M2 or BMS 510849.[5][6]

Table 1: Commercial Suppliers and Product Specifications

Supplier	Catalog Number (Example)	Purity	Form	Storage
Acanthus Research	SXG-15-003-75mg	Not specified	Solid	Not specified
Pharmaffiliates	PA 19 40560	Not specified	Solid	Not specified
Shimadzu	C7211	≥98.00% [7]	Solid	Not specified
Simson Pharma	S630001B	Not specified	Solid	Custom Synthesis [8] [9] [10]
Cayman Chemical	26710	≥95% [11]	Solid	-20°C [11]

Table 2: Physicochemical Properties of **5-Hydroxy Saxagliptin**

Property	Value	Source
CAS Number	841302-24-7	[6] [12] [13] [14]
Molecular Formula	C18H25N3O3	[7] [12] [13] [14]
Molecular Weight	331.41 g/mol	[13]
Synonyms	Saxagliptin metabolite M2, BMS 510849	[5] [6]
Solubility	Soluble in DMSO	[11]

Synthesis and Purification Overview

While detailed, step-by-step synthesis protocols for **5-Hydroxy saxagliptin** are often proprietary, the general approach involves the hydroxylation of saxagliptin. The synthesis of the parent compound, saxagliptin, is a multi-step process.[\[13\]](#)[\[15\]](#) The formation of **5-Hydroxy saxagliptin** is a primary metabolic pathway mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[\[2\]](#) For the production of a reference standard, chemical

synthesis would likely involve a protected saxagliptin intermediate followed by a regioselective hydroxylation and subsequent deprotection and purification steps. A reference to the synthesis of a $^{13}\text{CD}_2$ -labeled 5-hydroxy metabolite exists, indicating that synthetic routes have been developed.[16]

Purification of the reference standard is critical to ensure its suitability for analytical applications. This is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Analytical Characterization and Stability

Accurate quantification and characterization of **5-Hydroxy saxagliptin** are essential for pharmacokinetic and metabolism studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most common and sensitive method for its determination in biological matrices.

Table 3: UPLC-MS/MS Method Parameters for Quantification in Plasma

Parameter	Condition	Source
Chromatography	Reversed-phase	[12][17]
Column	ACQUITY HSS C18 (1.7 μ m, 2.1 x 100 mm)	[18]
Mobile Phase	Acetonitrile and 10 mM ammonium formate/formic acid (pH 2.5)	[12]
Flow Rate	0.35 - 0.4 mL/min	[12][18]
Detection	Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM)	[12][18]
MRM Transition	332.3 -> 196.3	[12][18]
Linear Range	0.2 - 100 ng/mL	[19]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[12]
Retention Time	-0.43 min	[12]

Table 4: Stability of **5-Hydroxy Saxagliptin**

Condition	Duration	Stability	Source
Room Temperature (25°C) in Plasma	4 hours	Stable	[12]
4°C in Plasma	12 hours	Stable	[12]
-80°C in Plasma	7 days	Stable	[12]
Freeze-Thaw Cycles (from -80°C)	3 cycles	Stable	[12]
Autosampler (4°C)	16 hours	Stable	[12]
Long-term Storage (Solid)	≥ 4 years	Stable at -20°C	[11]
Long-term Storage (Solid)	≥ 1 year	Not specified	[7]

Experimental Protocols

Sample Preparation from Plasma for UPLC-MS/MS Analysis

A robust sample preparation method is crucial for accurate bioanalysis. Both protein precipitation and solid-phase extraction (SPE) have been successfully employed.

Protocol 1: Protein Precipitation

- To a plasma sample, add a volume of acetonitrile (e.g., 3x the plasma volume).
- Vortex mix thoroughly to precipitate proteins.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

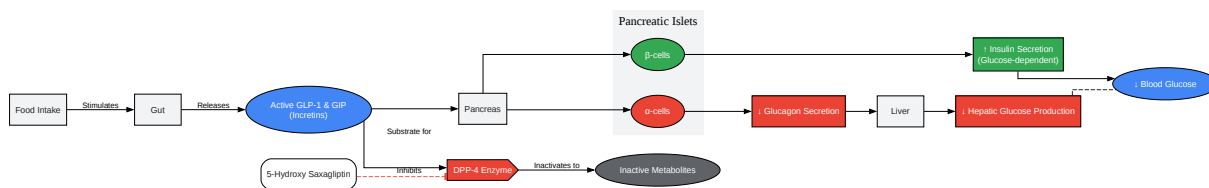
- Inject an aliquot into the UPLC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

- Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water. [\[18\]](#)
- Load the plasma sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
- Evaporate the eluate to dryness.
- Reconstitute the residue in the mobile phase.
- Inject an aliquot into the UPLC-MS/MS system.

Mechanism of Action and Signaling Pathway

5-Hydroxy saxagliptin, like its parent drug, is a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4).[\[1\]](#) DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[\[8\]](#)[\[12\]](#)[\[18\]](#) By inhibiting DPP-4, **5-Hydroxy saxagliptin** increases the levels of active GLP-1 and GIP.[\[12\]](#)[\[18\]](#) This leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppressed glucagon secretion from pancreatic α -cells, ultimately resulting in improved glycemic control.[\[9\]](#)[\[12\]](#)

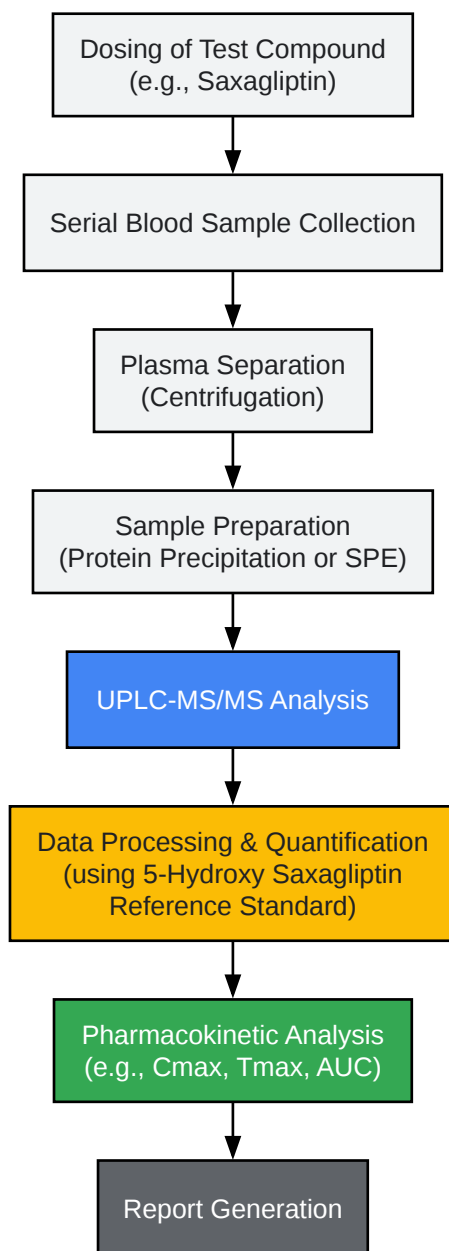


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Figure 1: Signaling pathway of **5-Hydroxy Saxagliptin** via DPP-4 inhibition.

Experimental Workflow

The use of **5-Hydroxy saxagliptin** reference standard is integral to various experimental workflows, particularly in pharmacokinetic (PK) studies. A typical workflow for a preclinical PK study is outlined below.



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